molecular formula C16H17N3 B2462037 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 630092-88-5

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No. B2462037
CAS RN: 630092-88-5
M. Wt: 251.333
InChI Key: OGDCEYUKOLVDBT-UHFFFAOYSA-N
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Description

“1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In this case, the amine is substituted with an ethyl group and a 4-methylphenyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of derivatives including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were prepared, showcasing the chemical versatility of the core benzodiazol structure. These compounds were evaluated for their antibacterial and cytotoxic properties. Specifically, certain derivatives demonstrated significant antibacterial activity, highlighting the potential of 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine derivatives in antimicrobial applications (Noolvi et al., 2014).

Antitumor Applications

The antitumor properties of 2-(4-aminophenyl)benzothiazoles, structurally related to 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine, have been studied extensively. These compounds exhibit potent and selective antitumor activity both in vitro and in vivo. Amino acid conjugation strategies have been explored to overcome limitations related to the lipophilicity of these compounds, leading to the development of water-soluble prodrugs with promising antitumor efficacy (Bradshaw et al., 2002).

Heterocyclic Chemistry Applications

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic systems. For instance, utilizing Brønsted acidic ionic liquids, 1-aryl/alkyl-1H-1,2,3,4-tetrazoles were synthesized in high yields under mild conditions, demonstrating the compound’s role in facilitating the assembly of complex heterocyclic structures (Aridoss & Laali, 2011).

Synthesis of New Ureido Sugars

Derivatives of 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine have been utilized in the synthesis of new ureido sugars, demonstrating the compound's utility in the creation of novel carbohydrate derivatives. These ureido sugars, derived from 2-amino-2-deoxy-D-glucose and amino acids, showcase the compound's potential in the synthesis of biologically active molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

properties

IUPAC Name

1-ethyl-N-(4-methylphenyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDCEYUKOLVDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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